molecular formula C14H20N2O2 B7511735 N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide

Cat. No. B7511735
M. Wt: 248.32 g/mol
InChI Key: BWKJJCXKZPECNS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide, also known as DMHP, is a synthetic compound that belongs to the class of piperidine derivatives. DMHP has been extensively studied for its potential use as an analgesic and anesthetic agent due to its unique chemical structure and mechanism of action.

Mechanism of Action

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding activates a series of signaling pathways that ultimately lead to the inhibition of neurotransmitter release, resulting in pain relief. N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide also has a weak affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of chronic pain. Therefore, N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide may also have potential as a treatment for chronic pain.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have minimal respiratory depression and sedation compared to traditional opioid analgesics. N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has a relatively short half-life, which may make it more suitable for use in outpatient settings. However, further studies are needed to determine the safety and efficacy of N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide in humans.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has also been extensively studied, and its mechanism of action is well understood. However, N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has several limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain a steady concentration in vitro. N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide also has a high affinity for the mu-opioid receptor, which may limit its use in studies that require the selective activation of other receptors.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide. One potential application is as a treatment for chronic pain. N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide's weak affinity for the NMDA receptor may make it a promising candidate for the treatment of chronic pain, which is often resistant to traditional opioid analgesics. Another potential application is as a tool for the study of opioid receptors. N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide's high affinity for the mu-opioid receptor may make it a useful tool for studying the structure and function of this receptor. Finally, further studies are needed to determine the safety and efficacy of N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide in humans. Clinical trials are needed to determine the optimal dose and administration route of N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide for the treatment of pain.
Conclusion
N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide is a synthetic compound that has been extensively studied for its potential use as an analgesic and anesthetic agent. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of pain. N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide's high affinity for the mu-opioid receptor and weak affinity for the NMDA receptor make it a potential treatment for chronic pain. However, further studies are needed to determine the safety and efficacy of N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide in humans.

Synthesis Methods

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide can be synthesized through a multistep reaction process starting from 2,3-dimethylphenylacetic acid. The first step involves the conversion of 2,3-dimethylphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the piperidine amide. Finally, the piperidine amide is hydrolyzed using hydrochloric acid to yield N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating pain relief. N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has also been shown to have a low affinity for the delta and kappa opioid receptors, which are responsible for mediating other physiological effects such as respiratory depression and sedation. Therefore, N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has the potential to provide pain relief without the unwanted side effects associated with traditional opioid analgesics.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-4-3-5-13(11(10)2)15-14(18)16-8-6-12(17)7-9-16/h3-5,12,17H,6-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKJJCXKZPECNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide

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